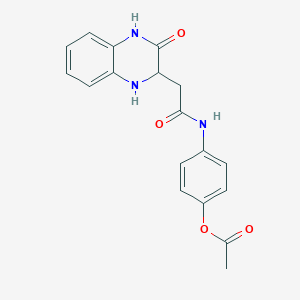
3-Iodo-1-(3-methylbutyl)pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-1-(3-methylbutyl)pyrazole-4-carbaldehyde is a chemical compound that belongs to the pyrazole family of compounds . It has the molecular formula C5H5IN2O and a molecular weight of 236.01 . This compound is commonly used in scientific research because of its unique properties and potential applications.
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 3-Iodo-1-(3-methylbutyl)pyrazole-4-carbaldehyde, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . It is a versatile building block for the synthesis of various heterocyclic compounds, such as pyrazoles, quinolines, and isoquinolines.Molecular Structure Analysis
The molecular structure of 3-Iodo-1-(3-methylbutyl)pyrazole-4-carbaldehyde is characterized by a pyrazole ring which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .Chemical Reactions Analysis
Pyrazole derivatives, including 3-Iodo-1-(3-methylbutyl)pyrazole-4-carbaldehyde, are involved in various chemical reactions. These include [3 + 2] cycloaddition reactions, condensations of ketones, aldehydes and hydrazine monohydrochloride, and oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis
3-Iodo-1-(3-methylbutyl)pyrazole-4-carbaldehyde is a powder at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学的研究の応用
Synthesis and Biological Investigations
Research by Prasath et al. (2015) focused on synthesizing new quinolinyl chalcones containing a pyrazole group, demonstrating significant antimicrobial properties. This highlights the potential of pyrazole derivatives in the development of antimicrobial agents.
Synthesis and Reactions Review
A review by Abdel-Wahab et al. (2011) presents an in-depth analysis of the synthesis, chemical reactions, and biological activity of pyrazole-3(4)-carbaldehydes, providing a comprehensive understanding of their applications in scientific research.
Novel Schiff Bases Synthesis
Research by Hamed et al. (2020) involves the synthesis of heteroaryl pyrazole derivatives and their reaction with chitosan to form Schiff bases. These compounds displayed antimicrobial activity, underscoring the relevance of pyrazole derivatives in developing novel antimicrobial agents.
Sonogashira-Type Reactions
The study by Vilkauskaitė et al. (2011) utilized 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes as precursors in Sonogashira-type cross-coupling reactions, indicating the utility of pyrazole derivatives in organic synthesis and the potential for developing new compounds.
Crystal Structure Analysis
Research by Xu and Shi (2011) focused on the synthesis and crystal structure determination of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound structurally related to the queried chemical, highlighting its utility in structural chemistry.
Antioxidant and Anti-Inflammatory Activity
A study by Sudha et al. (2021) synthesized 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, showing significant antioxidant and anti-inflammatory activity. This demonstrates the potential of pyrazole derivatives in medicinal chemistry.
Anticonvulsant and Analgesic Studies
Viveka et al. (2015) designed and synthesized new pyrazole analogues, evaluating their anticonvulsant and analgesic activities. This illustrates the use of pyrazole derivatives in the development of new therapeutic agents.
DFT and TDDFT Studies
Studies by Lanke and Sekar (2016a) and Lanke and Sekar (2016b) on pyrazole-based dyes show their potential in optoelectronic applications, highlighting the versatility of pyrazole derivatives in various scientific fields.
Novel Heterocycles Synthesis
Research by Baashen et al. (2017) on synthesizing novel heterocycles using a pyrazole-based precursor underlines the compound's significance in heterocyclic chemistry.
Linearly Bonded Pyrazole Synthesis
Papernaya et al. (2013) synthesized linearly bonded bis(pyrazoles) using pyrazole-4-carbaldehydes, demonstrating the compound's utility in synthesizing complex molecular structures.
Plant Growth Promoting Effects
A study by Hassan et al. (2020) synthesized novel quinolinyl chalcones using a pyrazole-based precursor and estimated their effect on plant growth, indicating the compound's potential in agricultural science.
Safety and Hazards
特性
IUPAC Name |
3-iodo-1-(3-methylbutyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O/c1-7(2)3-4-12-5-8(6-13)9(10)11-12/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGLELFWQXMGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(C(=N1)I)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2424892.png)

![3-Benzyl-7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2424894.png)
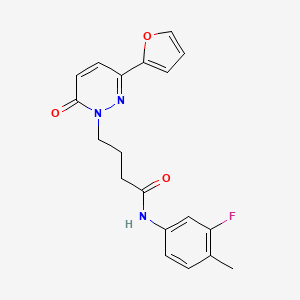
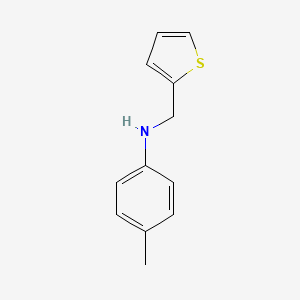
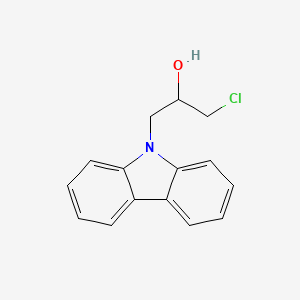

![ethyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2424903.png)
![2-(8-((2,4-dimethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2424904.png)
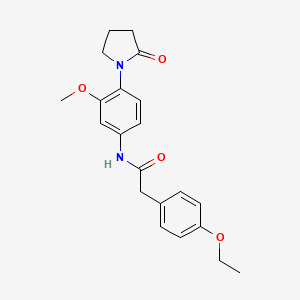
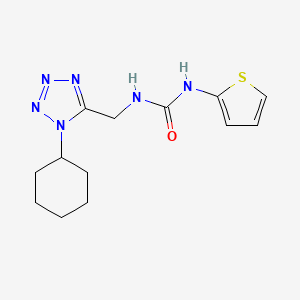
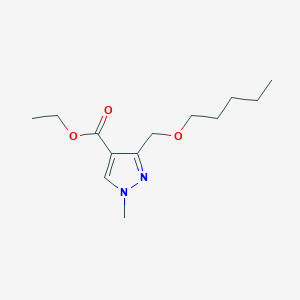
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone](/img/structure/B2424912.png)
